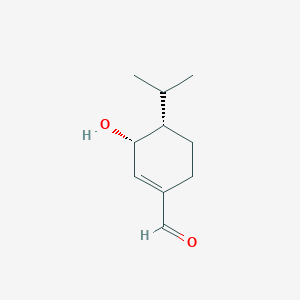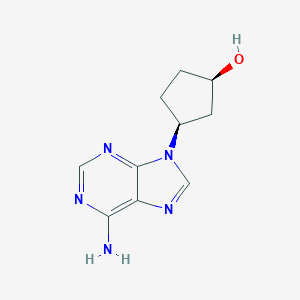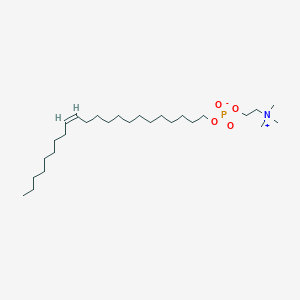
Erucylphosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erucylphosphocholine (ErPC) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ErPC belongs to the class of alkylphosphocholines, which are analogs of the naturally occurring phospholipids. ErPC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties, making it a promising compound for scientific research.
Wirkmechanismus
The mechanism of action of Erucylphosphocholine is not completely understood. However, it has been proposed that Erucylphosphocholine induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Erucylphosphocholine has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response. Furthermore, Erucylphosphocholine has been shown to disrupt the cell membrane of parasites, leading to their death.
Biochemical and Physiological Effects:
Erucylphosphocholine has been shown to affect various biochemical and physiological processes. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. Erucylphosphocholine has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, Erucylphosphocholine has been shown to inhibit the growth of parasites by disrupting their cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
Erucylphosphocholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Erucylphosphocholine has also been shown to exhibit activity against a wide range of diseases, making it a versatile compound for scientific research. However, Erucylphosphocholine has some limitations as well. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, Erucylphosphocholine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on Erucylphosphocholine. Firstly, further studies are needed to elucidate the mechanism of action of Erucylphosphocholine. Secondly, more studies are needed to determine the safety and efficacy of Erucylphosphocholine in human clinical trials. Thirdly, Erucylphosphocholine can be modified to improve its potency and selectivity towards specific diseases. Finally, Erucylphosphocholine can be studied for its potential applications in other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
Erucylphosphocholine is a promising compound for scientific research due to its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties. Erucylphosphocholine can be synthesized through a simple reaction between erucic acid and choline chloride. However, its mechanism of action is not completely understood, and its safety and efficacy in human clinical trials are still unknown. Further research is needed to elucidate the mechanism of action of Erucylphosphocholine and determine its potential applications in other diseases.
Synthesemethoden
Erucylphosphocholine can be synthesized through a simple reaction between erucic acid and choline chloride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a high temperature. The resulting product is purified through a series of extraction and chromatography steps to obtain pure Erucylphosphocholine.
Wissenschaftliche Forschungsanwendungen
Erucylphosphocholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Erucylphosphocholine has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, Erucylphosphocholine has been studied for its anti-parasitic properties and has been shown to inhibit the growth of parasites such as Trypanosoma cruzi and Leishmania donovani.
Eigenschaften
CAS-Nummer |
143317-74-2 |
|---|---|
Produktname |
Erucylphosphocholine |
Molekularformel |
C27H56NO4P |
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
[(Z)-docos-13-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-31-33(29,30)32-27-25-28(2,3)4/h12-13H,5-11,14-27H2,1-4H3/b13-12- |
InChI-Schlüssel |
KCRSJPCXPQESIU-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
EPC erucylphosphocholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
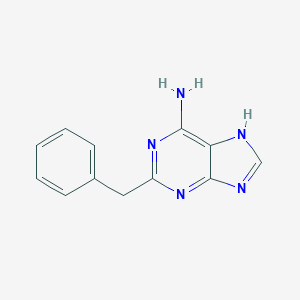
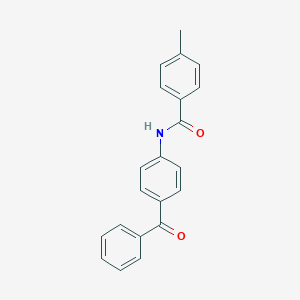

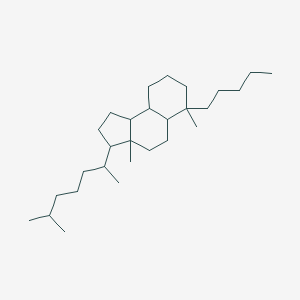
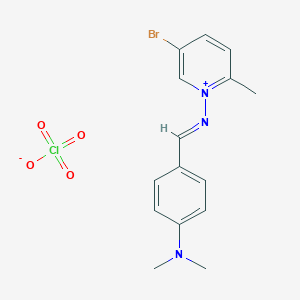
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
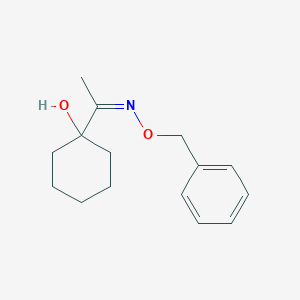
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
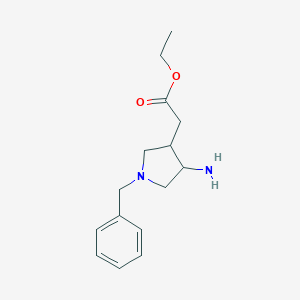
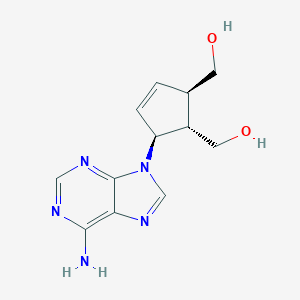
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
